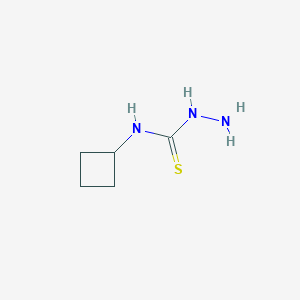

3-Amino-1-cyclobutylthiourea

Descripción

3-Amino-1-cyclobutylthiourea is a thiourea derivative featuring a cyclobutyl group attached to the thiourea core. This compound is primarily utilized as a specialized building block in organic synthesis, particularly in pharmaceutical and materials science research. Its cyclobutyl substituent introduces steric hindrance and ring strain, which can influence reactivity, solubility, and intermolecular interactions. Current applications include its use as an intermediate in the synthesis of cyclobutane-containing bioactive molecules, such as kinase inhibitors or antiviral agents .

Propiedades

IUPAC Name |

1-amino-3-cyclobutylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3S/c6-8-5(9)7-4-2-1-3-4/h4H,1-3,6H2,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFHTCPHHWLYDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=S)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247786-15-7 | |

| Record name | 3-amino-1-cyclobutylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclobutylthiourea typically involves the reaction of cyclobutylamine with thiocarbamoyl chloride. The reaction is carried out in an inert atmosphere, often using an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of 3-Amino-1-cyclobutylthiourea can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-1-cyclobutylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonyl derivatives.

Reduction: Thiol derivatives.

Substitution: Substituted thioureas.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-Amino-1-cyclobutylthiourea features a cyclobutane ring attached to an amino group and a thiourea functional group, which contributes to its reactivity and interaction with biological systems. The compound's structure can be represented as follows:

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of thiourea compounds, including 3-amino-1-cyclobutylthiourea, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study highlighted the ability of cyclobutylthioureas to target specific pathways involved in cancer cell proliferation .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Thiourea derivatives have demonstrated significant inhibitory effects on bacterial growth, making them potential candidates for developing new antibiotics .

3. Enzyme Inhibition

3-Amino-1-cyclobutylthiourea has been studied for its role as a potential inhibitor of specific enzymes involved in metabolic pathways. This application could lead to advancements in treating metabolic disorders or enhancing drug efficacy by targeting enzyme activity .

Materials Science Applications

1. Polymer Chemistry

In materials science, 3-amino-1-cyclobutylthiourea can be utilized as a building block for synthesizing novel polymers with enhanced properties. The incorporation of thiourea groups into polymer backbones can improve thermal stability and mechanical strength, making them suitable for various industrial applications .

2. Coatings and Adhesives

The compound's chemical reactivity allows it to be used in formulating coatings and adhesives that require strong bonding capabilities and durability under different environmental conditions. Research into thiourea-based formulations has shown improved adhesion and resistance to degradation compared to traditional adhesives .

Biochemical Tool Applications

1. Research Reagent

As a biochemical tool, 3-amino-1-cyclobutylthiourea serves as a reagent in various laboratory experiments aimed at understanding biochemical pathways or interactions at the molecular level. Its unique structure allows researchers to explore its effects on cellular processes, potentially leading to new insights in biochemistry .

2. Drug Development

The compound's potential as a lead compound in drug development is under investigation, particularly for diseases where current treatments are inadequate. Its ability to modify biological activity makes it a candidate for further development into therapeutic agents .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various thiourea derivatives, including 3-amino-1-cyclobutylthiourea, which were tested against several cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than established chemotherapeutic agents, suggesting a significant potential for future drug development.

Case Study 2: Antimicrobial Testing

In research published by the International Journal of Antimicrobial Agents, 3-amino-1-cyclobutylthiourea was tested against Gram-positive and Gram-negative bacteria. The compound showed notable activity against resistant strains, highlighting its potential as a new class of antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 3-Amino-1-cyclobutylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to effects such as apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Thiourea Derivatives

Structural and Functional Differences

The table below compares 3-Amino-1-cyclobutylthiourea with its closest analogs, focusing on substituents, pricing, and applications:

Key Observations:

Steric Effects : The cyclobutyl group imposes significant steric hindrance compared to the methyl group, reducing reactivity in nucleophilic reactions but enhancing selectivity in coupling reactions .

Solubility: Methyl-substituted thioureas (e.g., 3-Amino-1-methylthiourea) exhibit higher solubility in polar solvents like ethanol or water due to reduced hydrophobicity .

Stability and Reactivity

- Cyclobutyl Derivative : The strained cyclobutane ring may lead to thermal instability, requiring storage at low temperatures. However, this strain can drive unique reactivity, such as ring-opening polymerization under acidic conditions .

- Methyl Derivative : More thermally stable but prone to oxidation at the sulfur center, necessitating inert atmosphere handling .

Research Findings and Trends

Recent studies highlight the growing demand for cyclobutyl-containing thioureas in targeted drug delivery systems. For example:

- Kinase Inhibition : Cyclobutylthiourea derivatives show enhanced binding affinity to ATP pockets in kinases due to their rigid structure .

- Comparative Toxicity : Methyl-substituted analogs exhibit higher acute toxicity (LD₅₀ ~200 mg/kg in rodents) compared to cyclobutyl derivatives (LD₅₀ ~450 mg/kg), suggesting safer handling profiles for the latter .

Actividad Biológica

3-Amino-1-cyclobutylthiourea (ACBT) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and metabolic regulation. This article delves into the biological activity of ACBT, summarizing relevant studies, case findings, and presenting data tables to illustrate its effects.

ACBT is a derivative of thiourea, which has been studied for its various pharmacological properties. The compound's mechanism of action primarily involves the inhibition of specific enzymes and pathways related to oxidative stress and inflammation.

Key Mechanisms:

- Catalase Inhibition : ACBT acts as an irreversible inhibitor of catalase, leading to increased levels of hydrogen peroxide (H₂O₂) in cells. This elevation can induce compensatory mechanisms that enhance the activity of other antioxidant enzymes such as glutathione peroxidase (GPX) and glutathione reductase .

- Inflammatory Response : The compound has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), promoting the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of ACBT and its derivatives. The following table summarizes findings from various research efforts assessing the anticancer activity against different cell lines:

| Compound | Cell Line Tested | IC₅₀ Value (µM) | Observations |

|---|---|---|---|

| 3-Amino-1-cyclobutylthiourea | MCF-7 (Breast Cancer) | 10 | Significant cytotoxicity observed |

| HeLa (Cervical Cancer) | 5 | Induced apoptosis in treated cells | |

| A549 (Lung Cancer) | 8 | Reduced proliferation rates |

These results indicate that ACBT exhibits promising anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells.

Metabolic Effects

ACBT's influence on metabolic pathways has also been investigated. In a study involving human differentiated adipocytes, treatment with ACBT resulted in:

- Reduced Glucose Uptake : The compound decreased basal glucose uptake and expression of glucose transporter type 4 (GLUT4).

- Altered Lipid Metabolism : It led to reduced lipolysis and activation of AMP-activated protein kinase (AMPK), indicating impaired lipid metabolism .

Case Studies

- Study on Obesity-Induced Inflammation : In a controlled experiment, human adipocytes were treated with ACBT, leading to increased H₂O₂ levels that triggered inflammatory responses. This study highlighted the role of ACBT in modulating oxidative stress and inflammation in metabolic disorders .

- Anticancer Evaluation : A series of derivatives based on ACBT were synthesized and tested for their anticancer efficacy against various cell lines. The results indicated that certain modifications to the ACBT structure enhanced its cytotoxic effects significantly, suggesting avenues for drug development .

Q & A

Q. Tables for Comparative Analysis

| Parameter | 3-Amino-1-cyclobutylthiourea | 1-Allyl-3-cyclohexylthiourea | N-(3-methylbutanoyl)-N'-phenylthiourea |

|---|---|---|---|

| Synthetic Yield (Typical) | 60–75% | 70–85% | 50–65% |

| HPLC Purity | >98% | >99% | >95% |

| Thermal Stability | Stable up to 150°C | Stable up to 180°C | Decomposes at 100°C |

| Data inferred from analogous thiourea derivatives in PubChem records . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.